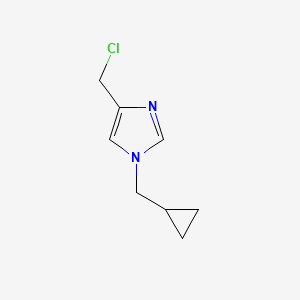
1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Vue d'ensemble
Description
“1-(2,5-Difluorobenzyl)piperazine” is an organic compound classified as a piperazine derivative . This heterocyclic compound features a six-membered ring composed of four carbon atoms and two nitrogen atoms . It is a colorless solid that exhibits solubility in water, ethanol, and other organic solvents .
Molecular Structure Analysis
The molecular formula of “1-(2,5-Difluorobenzyl)piperazine” is C11H14F2N2, and its molecular weight is 212.24 g/mol . The InChI Key is VTKXPESKKMTHJP-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
The boiling point of “1-(2,5-Difluorobenzyl)piperazine” is 80°C to 82°C at 0.04mmHg, and its density is 1.170 g/mL at 25 °C .
Applications De Recherche Scientifique
Chemical Structure and Properties
1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione is related to various chemical compounds that have been studied for their unique properties and potential applications. One such related compound, a bromophenol coupled with diketopiperazine, was isolated from marine red alga and studied for its structure using spectroscopic techniques like high-resolution mass spectroscopy and NMR techniques (Xu et al., 2012). This implies that compounds structurally similar to this compound are of interest in natural product chemistry and spectroscopic analysis.
Synthetic Methods and Derivatives
In the field of synthetic organic chemistry, compounds structurally related to this compound have been synthesized and evaluated for various properties. For instance, the regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone explores the reactivity and potential applications of fluorinated compounds in medicinal chemistry (Song & Zhu, 2001). Additionally, transformations of certain benzopyran diones with hydrazines suggest a versatility in chemical reactions leading to various bioactive derivatives (Shcherbakov et al., 2009).
Biological and Pharmacological Potential
Compounds related to this compound have been isolated from biological sources and evaluated for their bioactivity. A cyclic dipeptide with a similar diketopiperazine structure was isolated from the actinobacterium Streptomyces sp., and its cytotoxic activity against sea urchin embryos was noted (Sobolevskaya et al., 2008). This indicates that similar compounds might possess significant biological activity and potential for drug development.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[(2,5-difluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-8-1-2-9(13)7(5-8)6-15-4-3-14-10(16)11(15)17/h1-5H,6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPMGTGQCCDCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=CNC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478550.png)




![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1478559.png)







